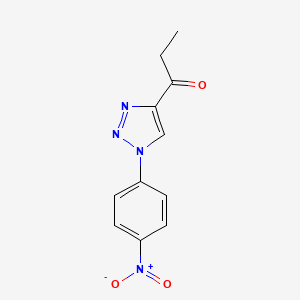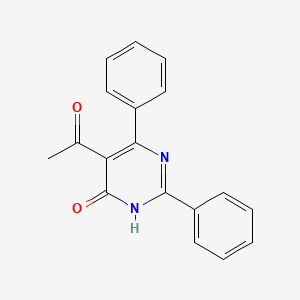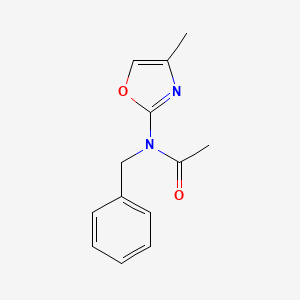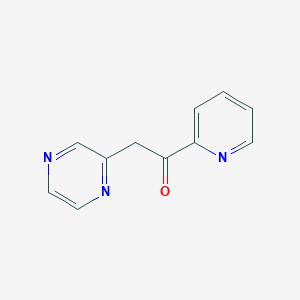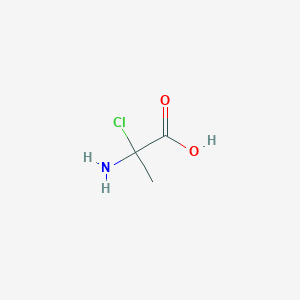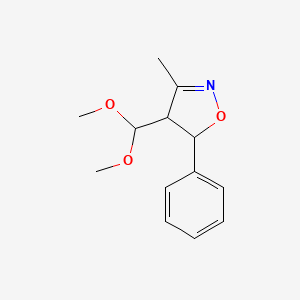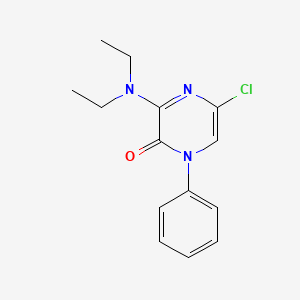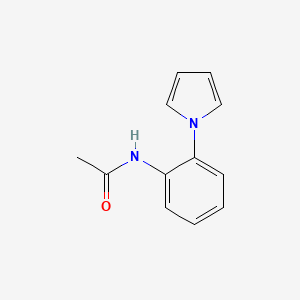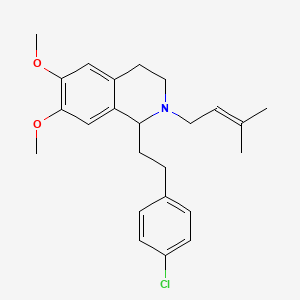![molecular formula C14H13NO2 B12909506 7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one CAS No. 830347-27-8](/img/structure/B12909506.png)
7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a complex organic compound with a unique structure that includes an indole ring fused with a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole, the compound can be synthesized through a series of reactions including acetylation and cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring structure but differs in functional groups and reactivity.
5-Methyl-6,7-dihydrocyclopenta[b]pyrazine: Another structurally related compound with different chemical properties and applications.
Uniqueness
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
830347-27-8 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
7-acetyl-6-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
InChI |
InChI=1S/C14H13NO2/c1-7-5-12-11(6-10(7)8(2)16)9-3-4-13(17)14(9)15-12/h5-6,15H,3-4H2,1-2H3 |
Clave InChI |
HSDGMOOAOOGGFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C(=O)C)C3=C(N2)C(=O)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


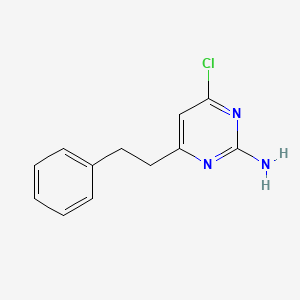
![(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine](/img/structure/B12909432.png)
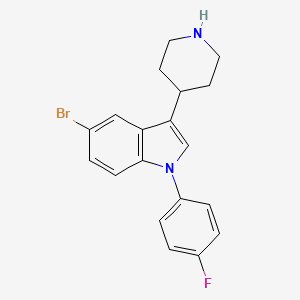
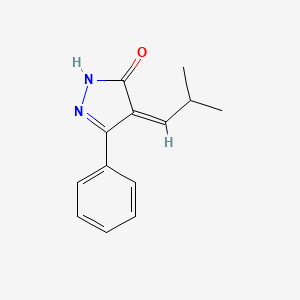
![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)
